molecular formula C16H16N2O6 B2770219 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986367-93-4

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2770219
CAS No.: 1986367-93-4
M. Wt: 332.312
InChI Key: QBXSJFBZEDTXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, including the presence of dimethyl groups and a methoxyphenyl substituent. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate, followed by cyclization . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, which then undergo base-promoted cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic processes are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, NHC-copper catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its biological activity and specificity compared to other imidazole derivatives .

Properties

IUPAC Name

dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)12(19)8-18-9-17-13(15(20)23-2)14(18)16(21)24-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXSJFBZEDTXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.